![molecular formula C11H16N2O3 B6145276 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1315478-16-0](/img/no-structure.png)
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C11H16N2O3 . It is an impurity of Fimasartan , a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Key: OAMDXZTUOHORAO-UHFFFAOYSA-N . The canonical SMILES representation is: CCCCC1=NC(=C(C(=O)N1)CC(=O)N©C)C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.26 . It is recommended to be stored sealed in a dry place at room temperature .Applications De Recherche Scientifique
Cardiovascular Applications
The compound is a Fimasartan impurity, where Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure. This suggests that the compound may have potential applications in cardiovascular research, particularly in the development of new treatments for these conditions .
Pharmaceutical Applications
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), which are related to the compound, are known for their excellent biological activities and have been widely utilized in pharmaceutical applications. The compound could be involved in the synthesis of DHPM derivatives that have potential therapeutic uses .
Synthetic Methods
Recent developments in synthetic methods for DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids. The compound could serve as a reagent or catalyst in these synthetic processes, contributing to the preparation of DHPM derivatives under solvent-free conditions .
Mécanisme D'action
Target of Action
The primary target of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance. By antagonizing this receptor, the compound can effectively treat conditions like hypertension and heart failure .
Mode of Action
As a non-peptide angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and prevents the binding of angiotensin II, a potent vasoconstrictor . This action results in vasodilation, which helps to lower blood pressure and reduce the workload on the heart .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and fluid balance . By blocking the effects of angiotensin II, the compound reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively lead to a decrease in blood pressure.
Pharmacokinetics
They are also excreted via both the biliary and renal routes .
Result of Action
The molecular and cellular effects of the compound’s action include reduced vasoconstriction, decreased aldosterone-mediated sodium and water retention, and overall lowered blood pressure . These effects can help manage conditions like hypertension and heart failure .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves the condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium chloride", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate.", "Step 2: Hydrolysis of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)ethyl acetoacetate with hydrochloric acid and water to form 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid.", "Step 3: Decarboxylation of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid with sodium hydroxide in the presence of sodium chloride and diethyl ether to form the final product, 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid." ] } | |
Numéro CAS |
1315478-16-0 |
Nom du produit |
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.